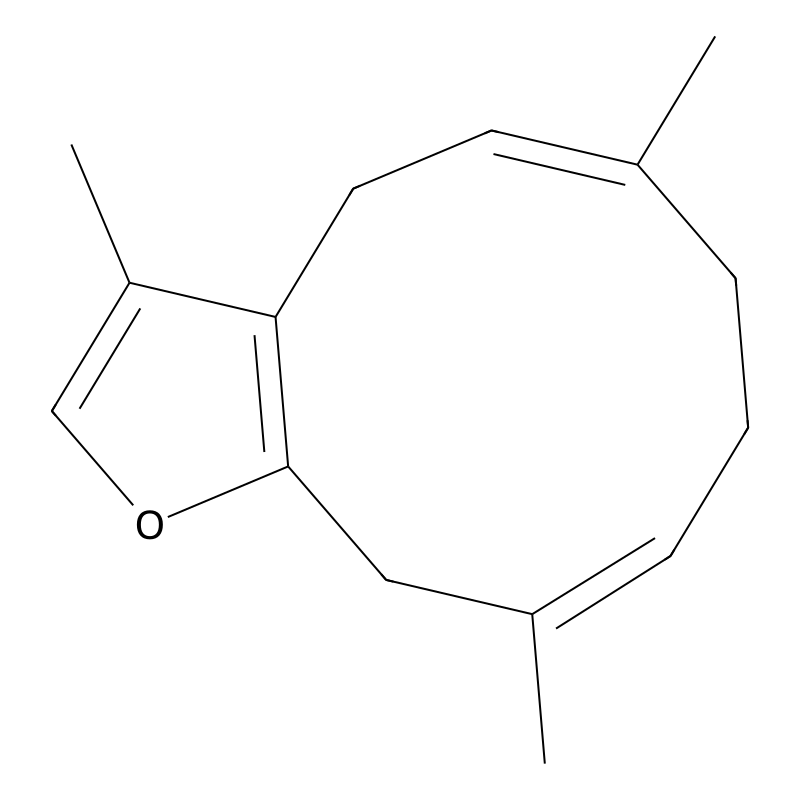

Isofuranodiene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antiproliferative Activity:

Studies have shown that isofuranodiene exhibits antiproliferative activity against various human cancer cell lines, including colon (HCT116), breast (MDA-MB-231), and brain (T98G) cancers []. The research suggests that isofuranodiene might impede the uncontrolled growth of cancer cells, potentially contributing to cancer management strategies.

Dihydrofolate Reductase (DHFR) Inhibition:

DHFR is a crucial enzyme involved in folate metabolism, essential for DNA synthesis and cell division. Disrupting DHFR activity can hinder cancer cell growth. Research indicates that isofuranodiene acts as a DHFR inhibitor, demonstrating inhibitory activity against the enzyme from Escherichia coli []. Further investigations are needed to assess its efficacy against human DHFR and its potential as a therapeutic agent.

Isofuranodiene is a natural sesquiterpene primarily isolated from the essential oil of wild celery (Smyrnium olusatrum L.), a plant belonging to the Apiaceae family. This compound is characterized by its unique furan ring structure and has garnered attention due to its significant biological activities. Isofuranodiene is recognized as the most abundant volatile component in wild celery, contributing to its aromatic properties and potential health benefits. In addition to Smyrnium olusatrum, isofuranodiene has been identified in other medicinal plants such as Commiphora myrrha, Curcuma wenyujin, and various marine organisms like corals .

Research suggests isofuranodiene may have various biological effects. Studies have shown it can promote nerve cell growth (neuritogenic), protect the liver from damage [], and potentially offer benefits in stroke treatment []. The exact mechanisms underlying these effects are still under investigation.

One potential mechanism for its neuroprotective properties might involve its interaction with specific signaling pathways in nerve cells. For its hepatoprotective (liver-protecting) effects, isofuranodiene may modulate inflammatory responses and antioxidant activity within the liver []. More research is needed to fully understand these mechanisms.

Isofuranodiene exhibits a range of biological activities, including:

- Neuritogenic Effects: It promotes neurite outgrowth, mimicking the action of nerve growth factor in neuronal cells, which suggests potential applications in neuroprotection and neuroregeneration .

- Anti-inflammatory Properties: Isofuranodiene has shown efficacy in reducing inflammatory markers such as interleukin-1 beta and tumor necrosis factor-alpha, indicating its role in mitigating inflammatory responses .

- Hepatoprotective Effects: Studies have demonstrated its protective effects against liver injury induced by toxins, highlighting its potential for treating liver diseases .

- Anticancer Activity: Isofuranodiene has been evaluated for its antiproliferative effects on various cancer cell lines, including breast and prostate cancer, indicating its potential as an antineoplastic agent .

The synthesis of isofuranodiene typically involves extraction from natural sources such as wild celery. The essential oil from the plant can be isolated through techniques like steam distillation or solvent extraction. Advanced methods like high-performance liquid chromatography (HPLC) are employed to purify isofuranodiene and confirm its structure through nuclear magnetic resonance (NMR) spectroscopy . Synthetic routes for producing isofuranodiene have not been extensively documented, suggesting that natural extraction remains the primary method for obtaining this compound.

Isofuranodiene holds promise across various fields:

- Pharmaceuticals: Due to its anti-inflammatory, hepatoprotective, and anticancer properties, isofuranodiene may be developed into therapeutic agents for treating neurological disorders, liver diseases, and cancers.

- Agriculture: Its insecticidal and acaricidal properties make isofuranodiene a candidate for use in pest control formulations .

- Aromatherapy: As a volatile compound with pleasant aroma characteristics, it can be used in perfumes and essential oils.

Research indicates that isofuranodiene interacts with several biological targets:

- Neuronal Cells: It enhances neurite outgrowth, suggesting interactions with signaling pathways related to neuronal growth and survival .

- Inflammatory Pathways: Isofuranodiene modulates the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), reducing pro-inflammatory cytokine production during inflammatory responses .

- Cancer Cell Lines: The compound induces apoptosis in cancer cells by destabilizing mitochondrial membranes and activating cell death pathways .

Isofuranodiene shares structural similarities with other furan-containing sesquiterpenes. Here are some comparable compounds:

| Compound Name | Source Plant | Unique Features |

|---|---|---|

| Furanodiene | Curcuma zedoaria | Similar structure but less studied for biological activity. |

| Curzerene | Curcuma zedoaria | Exhibits distinct biological properties; less potent than isofuranodiene. |

| Germacrone | Smyrnium olusatrum | Known for anti-inflammatory effects; structurally related but differs in activity profile. |

Isofuranodiene stands out due to its pronounced neuritogenic effects and diverse biological activities that are not as prominent in these similar compounds. Its ability to influence both neuronal health and inflammation sets it apart as a unique candidate for further research and application development.